

A Comparative Analysis of Ethyl 3-nitropropanoate and Related Aliphatic Nitroesters

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

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This guide provides a detailed comparison of the physicochemical properties of **Ethyl 3-nitropropanoate** and its analogs. It is intended for researchers, scientists, and professionals in drug development who utilize nitro-containing compounds in their work. The information presented is supported by experimental data and established chemical principles.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of **Ethyl 3-nitropropanoate**, its parent acid, and two common ester analogs. This data is crucial for understanding the behavior of these compounds in various experimental settings.

Property	Ethyl 3-nitropropanoate	3-Nitropropanoic Acid	Methyl 3-nitropropanoate	Propyl 3-nitrobenzoate*
CAS Number	3590-37-2[1]	504-88-1[2]	547825	59265-70-2[3]
Molecular Formula	C ₅ H ₉ NO ₄ [1][4]	C ₃ H ₅ NO ₄ [2]	C ₄ H ₇ NO ₄ [5]	C ₁₀ H ₁₁ NO ₄ [3]
Molecular Weight (g/mol)	147.13[4]	119.08[2]	133.10[4]	209.20[3]
Boiling Point (°C)	223.3 ± 23.0 at 760 mmHg[1]	N/A	N/A	N/A
Melting Point (°C)	160-165[1]	N/A	N/A	N/A
Density (g/cm ³)	1.2 ± 0.1[1]	N/A	N/A	N/A
Flash Point (°C)	106.0 ± 24.6[1]	N/A	N/A	N/A
LogP	0.91[1]	-0.5[2]	-0.1[5]	2.9[3]

Note: Data for Propyl 3-nitropropanoate was not readily available; Propyl 3-nitrobenzoate is presented as a structurally related compound for comparative purposes.

Experimental Protocols

The synthesis of **Ethyl 3-nitropropanoate** is most commonly achieved through a Michael addition reaction. This method offers a versatile and efficient route to this valuable chemical intermediate.

Synthesis of Ethyl 3-nitropropanoate via Michael Addition

Principle: This reaction involves the nucleophilic addition of a nitronate ion (generated from nitromethane) to an α,β -unsaturated carbonyl compound, in this case, ethyl acrylate. The reaction is typically base-catalyzed.

Reactants:

- Nitromethane (CH_3NO_2)
- Ethyl acrylate ($\text{CH}_2=\text{CHCOOC}_2\text{H}_5$)
- Base catalyst (e.g., sodium ethoxide, phase-transfer catalysts like tetrabutylammonium bromide)
- Solvent (e.g., Tetrahydrofuran (THF), dichloromethane)

Procedure:

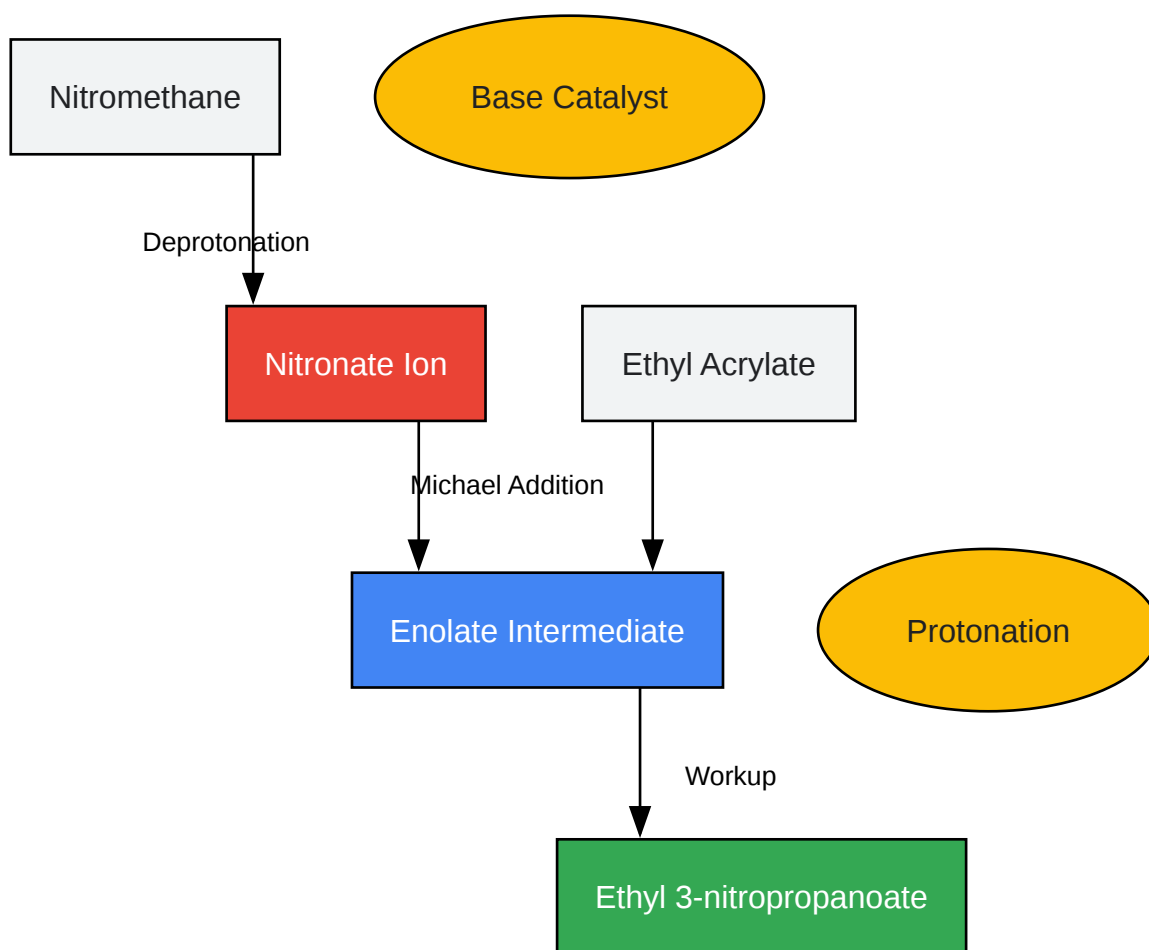
- Nitromethane is deprotonated by a suitable base to form the nitronate ion.
- The nitronate ion then acts as a nucleophile, attacking the β -carbon of ethyl acrylate.
- Subsequent protonation of the resulting enolate yields **Ethyl 3-nitropropanoate**.[\[4\]](#)

Key Parameters:

- Catalyst Selection: The choice of catalyst is crucial. Phase-transfer catalysts can enhance reaction rates, particularly in nonpolar solvents, by stabilizing the nitronate ion.[\[4\]](#)
- Solvent Polarity: Solvents like THF or dichloromethane are often used to ensure the solubility of the reactants.[\[4\]](#)
- Temperature: The reaction is typically conducted at a controlled temperature, often between 25–40°C, to balance reaction kinetics and minimize the formation of side-products.[\[4\]](#)

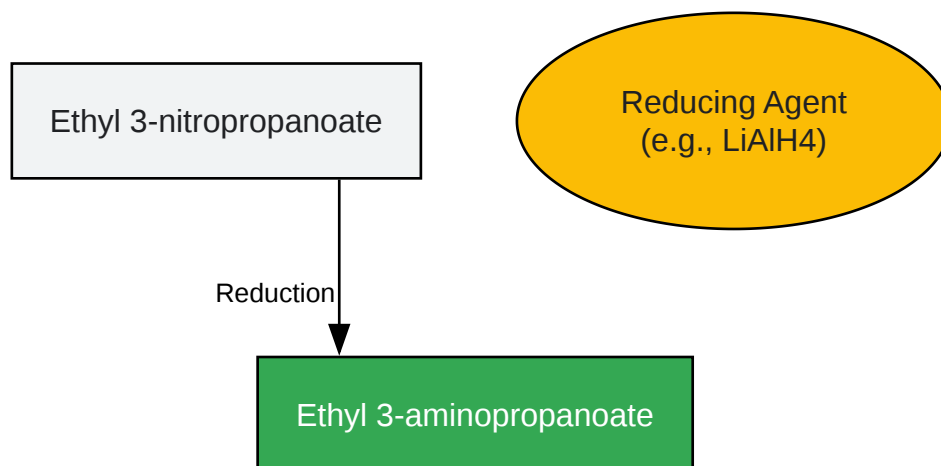
Visualizations

The following diagrams illustrate key experimental and logical workflows related to **Ethyl 3-nitropropanoate**.



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Caption: Synthesis of **Ethyl 3-nitropropanoate** via Michael Addition.



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Caption: Reduction of **Ethyl 3-nitropropanoate**.

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